molecular formula C17H16BrFN6O4 B1663549 MK-8245 CAS No. 1030612-90-8

MK-8245

カタログ番号: B1663549
CAS番号: 1030612-90-8
分子量: 467.2 g/mol
InChIキー: UJEAABFSXKCSGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

生化学分析

Biochemical Properties

MK-8245 shows potency in both the rat enzyme and hepatocyte assay . There are no significant differences in potencies between the rat, mouse, and human SCD1 . It demonstrates a liver-targeted tissue distribution profile resulting from a substrate recognition by organic anionic transporter proteins (OATPs) .

Cellular Effects

This compound is effective at lowering glucose level . It can improve glucose clearance dose-dependently with ED50 value of 7mg/kg . In the chronic eDIO mouse study, this compound shows prevention of body weight gain with the maximally efficacious dose of 20 mg/kg bid based on body weight and liver triglyceride reduction .

Molecular Mechanism

This compound is developed as a liver-targeting SCD inhibitor . The molecular mechanism of this compound involves the inhibition of the SCD1 enzyme, which is involved in the biosynthesis of monounsaturated fatty acids . By inhibiting this enzyme, this compound can potentially alter lipid metabolism and improve metabolic diseases .

Temporal Effects in Laboratory Settings

It has been used in trials studying the treatment of Type 2 Diabetes Mellitus .

Dosage Effects in Animal Models

It has been used in trials studying the treatment of Type 2 Diabetes Mellitus .

Metabolic Pathways

This compound is involved in the lipid metabolism pathway, specifically in the biosynthesis of monounsaturated fatty acids . It inhibits the SCD1 enzyme, which is responsible for the desaturation of fatty acids .

Transport and Distribution

This compound demonstrates a liver-targeted tissue distribution profile resulting from a substrate recognition by organic anionic transporter proteins (OATPs) . This suggests that this compound is transported and distributed within cells and tissues via these transporters .

Subcellular Localization

Given its liver-targeted tissue distribution profile, it is likely that this compound is localized within the liver cells .

準備方法

合成経路と反応条件

MK-8245の合成には、重要な中間体の調製から始まる複数のステップが含まれます。このプロセスは通常、フェノキシピペリジンイソキサゾール誘導体の形成を含み、その後、テトラゾール酢酸部分を組み込むためにさらに修飾されます。 この部分は、化合物の肝臓標的特性に不可欠です .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。 これには、高スループット反応器の使用と厳格な品質管理対策が含まれ、最終製品の純度と一貫性を確保します .

化学反応の分析

反応の種類

MK-8245は、主にブロムやフッ素などの反応性官能基の存在により、置換反応、特に求核置換反応を起こします 。特定の条件下では、酸化反応や還元反応にも参加する可能性があります。

一般的な試薬と条件

This compoundの合成と反応で使用される一般的な試薬には、ジメチルスルホキシド(DMSO)などの有機溶媒、水酸化ナトリウムなどの塩基、過酸化水素などの酸化剤が含まれます .

主な生成物

This compoundを含む反応から生成される主な生成物は、通常、化合物の基本構造を保持していますが、官能基が修飾された誘導体です。 これらの誘導体は、しばしば、効力の向上と副作用の軽減について試験されます .

科学研究の応用

This compoundは、広範な科学研究の応用範囲を持ちます。

生物活性

The compound 2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid (CAS No. 1030612-90-8) is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of the compound is C17H16BrFN6O4C_{17}H_{16}BrFN_6O_4 with a molecular weight of approximately 467.25 g/mol. Its structure includes multiple bioactive moieties that contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC17H16BrFN6O4C_{17}H_{16}BrFN_6O_4
Molecular Weight467.25 g/mol
CAS Number1030612-90-8

Research indicates that compounds similar to this one often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many derivatives in this class act as inhibitors of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Some studies suggest potential antimicrobial properties, particularly against resistant strains of bacteria.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. The structural features that enhance its activity include the presence of the piperidine ring and the halogenated phenoxy group, which are known to improve binding affinity to target proteins.

Case Studies

  • Study on Hepatocellular Carcinoma : In a study examining liver cancer treatments, derivatives similar to this compound were noted to reduce tumor growth significantly in xenograft models. The mechanism was attributed to the inhibition of lipid synthesis pathways that are often upregulated in cancer cells .
  • Metabolic Disorders : Another study investigated the effects of related compounds on metabolic disorders such as Non-Alcoholic Fatty Liver Disease (NAFLD). The findings suggested that these compounds could reduce hepatic lipid accumulation and improve metabolic profiles in animal models .

Pharmacological Effects

The pharmacological profile includes:

  • Antitumor Activity : Demonstrated through various in vitro and in vivo models.
  • Antimicrobial Effects : Preliminary data suggest activity against certain bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperidine and oxazole moieties have been shown to significantly impact potency and selectivity.

ModificationEffect on Activity
Piperidine SubstitutionIncreased receptor binding
Oxazole VariationsEnhanced anticancer effects

特性

IUPAC Name

2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN6O4/c18-12-2-1-10(19)7-13(12)28-11-3-5-24(6-4-11)15-8-14(29-22-15)17-20-23-25(21-17)9-16(26)27/h1-2,7-8,11H,3-6,9H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEAABFSXKCSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NOC(=C3)C4=NN(N=N4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145625
Record name MK-8245
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030612-90-8
Record name MK-8245
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030612908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-8245
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13024
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK-8245
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-8245
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/537E7QE8LX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid
Reactant of Route 2
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid
Reactant of Route 3
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid
Reactant of Route 4
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。